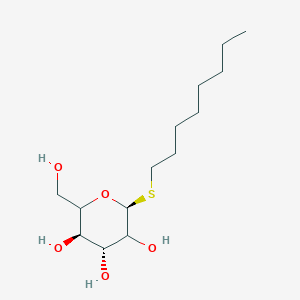

N-Octyl-beta-D-thiogalactopyranoside

Description

Significance in Biochemical and Molecular Biology Research

The primary significance of detergents like N-Octyl-beta-D-thiogalactopyranoside lies in their ability to gently extract membrane proteins from their native lipid environment without causing denaturation. wikipedia.orgalfa-chemistry.com Non-ionic detergents are particularly valued for their capacity to disrupt lipid-lipid and lipid-protein interactions while preserving the protein-protein interactions crucial for maintaining the native structure and function of protein complexes. alfa-chemistry.comsancolo.com

The applications of such detergents are pivotal in:

Solubilization of membrane proteins: Extracting proteins from the cell membrane is the first step in their purification and characterization. wikipedia.org

Protein purification and crystallography: By keeping the protein in a soluble, stable state, these detergents facilitate downstream purification techniques and are instrumental in forming the protein crystals necessary for determining three-dimensional structures. nih.gov

Reconstitution of membrane proteins: Researchers can reconstitute purified membrane proteins into artificial lipid bilayers (liposomes) to study their function in a controlled environment. nih.gov

While much of the foundational research has been conducted using the glucose analogue, N-Octyl-beta-D-thioglucopyranoside (OTG), the principles are directly applicable to the galactoside variant. The choice between a glucose or galactose headgroup can sometimes influence the stability and crystallization behavior of specific proteins.

Historical Context of Thioglycoside Detergent Development for Membrane Protein Studies

The study of integral membrane proteins has historically been hindered by their insolubility in aqueous solutions. The development of effective detergents has been a cornerstone of progress in membrane biochemistry. mdpi.com Early research often relied on harsh ionic detergents, which were effective at solubilizing proteins but frequently led to their denaturation.

The 1980s saw the synthesis and characterization of milder, non-ionic detergents, including the alkyl glycoside family. scispace.com Within this family, n-Octyl-β-D-glucopyranoside (Octyl Glucoside) became a popular choice due to its favorable properties, such as a high critical micelle concentration (CMC) that allows for its easy removal by dialysis. agscientific.com

However, the ether linkage in alkyl glucosides is susceptible to hydrolysis by glucosidase enzymes, which could be present in cellular preparations. This led to the development of thioglycoside analogues, such as N-Octyl-beta-D-thioglucopyranoside (OTG) and by extension, this compound. wikipedia.orgnih.gov The introduction of a sulfur atom in place of the oxygen in the glycosidic bond created a thioether linkage that is resistant to enzymatic cleavage, thus offering greater stability during prolonged experimental procedures. wikipedia.org This enhanced stability, coupled with a cost-effective synthesis, established thioglycosides as superior detergents for many applications in membrane biochemistry. nih.govresearchgate.net

Comparative Analysis with Other Non-Ionic Detergents in Membrane Biochemistry Paradigms

The selection of a detergent is a critical parameter in membrane protein research, with no single detergent being universally optimal. nih.gov The performance of this compound can be understood by comparing its inferred properties with those of other widely used non-ionic detergents. The comparison is often based on properties like the Critical Micelle Concentration (CMC), aggregation number, and the chemical nature of the hydrophilic headgroup and hydrophobic tail.

Non-ionic detergents are broadly categorized into groups such as polyoxyethylenes (e.g., Triton X-100, Tween series) and glycosidic detergents (e.g., Octyl Glucoside, Dodecyl Maltoside, and the thioglycosides). alfa-chemistry.comsancolo.com Glycosidic detergents, including the thioglycoside variants, are often favored for structural studies because their well-defined chemical structures and smaller, uniform micelles are more conducive to forming high-quality protein crystals. mdpi.com

In contrast to its oxygen-linked counterpart, n-octyl-β-D-glucopyranoside, the thio-analogue N-Octyl-beta-D-thioglucopyranoside (OTG) offers significantly greater stability. nih.gov Research has shown that OTG is more stable and provides a wider concentration range for the successful reconstitution of membrane proteins into liposomes compared to octyl glucoside. nih.govchemicalbook.com While specific comparative data for this compound is limited, its properties are expected to be very similar to OTG, with a low millimolar CMC and the characteristic stability of the thio-linkage.

Data Tables

Table 1: Physicochemical Properties of N-Octyl-beta-D-thioglucopyranoside (OTG)

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O₅S | caymanchem.com |

| Molecular Weight | 308.4 g/mol | caymanchem.comaatbio.com |

| Appearance | Colorless Waxy Semi-Solid | wikipedia.org |

| Critical Micelle Concentration (CMC) | 9 mM | wikipedia.orgnih.govaatbio.com |

Note: Data for this compound is not widely available in the surveyed literature; the data for its close analogue, N-Octyl-beta-D-thioglucopyranoside, is presented as a reference.

Table 2: Comparative Properties of Common Non-Ionic Detergents

| Detergent | Type | CMC (mM) | Notes | Source |

| N-Octyl-beta-D-thioglucopyranoside (OTG) | Thioglycoside | 9 | High stability, resistant to β-glucosidases. | wikipedia.orgnih.gov |

| n-Octyl-β-D-glucopyranoside (OG) | Glycoside | 20-25 | High CMC allows for easy removal by dialysis. | agscientific.comaatbio.com |

| n-Dodecyl-β-D-maltoside (DDM) | Glycoside | ~0.17 | Low CMC, very popular for structural studies. | mdpi.com |

| Triton X-100 | Polyoxyethylene | ~0.2 | Aromatic ring interferes with UV spectroscopy. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10?,11-,12+,13?,14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVLVOOFCGWBCS-XGVQBZMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCS[C@H]1C([C@@H]([C@H](C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N Octyl Beta D Thiogalactopyranoside

Established Academic Synthetic Routes for N-Octyl-beta-D-thiogalactopyranoside

The synthesis of this compound typically mirrors the well-established methods used for its glucose analogue, n-octyl-beta-D-thioglucopyranoside, with D-galactose as the starting material instead of D-glucose. The classical and most cited approach is a multi-step chemical synthesis that begins with the protection of the hydroxyl groups of the galactose sugar.

A common synthetic pathway involves the following key steps:

Peracetylation of D-galactose: D-galactose is first treated with acetic anhydride (B1165640) in the presence of a catalyst, such as zinc chloride or pyridine, to produce peracetylated galactose, most commonly penta-O-acetyl-β-D-galactopyranose.

Formation of the Glycosyl Halide: The peracetylated galactose is then converted to the more reactive glycosyl halide. A widely used method is the treatment with a solution of hydrogen bromide (HBr) in acetic acid to yield 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide.

Introduction of the Thiol Group: The glycosyl bromide is subsequently reacted with a sulfur nucleophile. A common method is the reaction with thiourea (B124793) in acetone. This reaction proceeds via an SN2 mechanism, leading to the formation of a stable isothiuronium (B1672626) salt with inversion of configuration at the anomeric carbon, resulting in the desired β-anomer.

Reaction with 1-Octanethiol (B94742): The isothiuronium salt is then cleaved in the presence of a reducing agent, such as sodium sulfite, and reacted with 1-octanethiol to form the protected this compound.

Deacetylation: In the final step, the acetyl protecting groups are removed from the sugar moiety. This is typically achieved by Zemplén deacetylation, using a catalytic amount of sodium methoxide (B1231860) in methanol, to yield the final product, this compound.

The Koenigs-Knorr reaction is a foundational method for glycosidic bond formation and is applicable to the synthesis of thioglycosides. wikipedia.orgnih.gov In a typical Koenigs-Knorr synthesis, a glycosyl halide (like acetobromogalactose) is reacted with an alcohol (or in this case, a thiol) in the presence of a promoter, often a silver or mercury salt. wikipedia.orgslideshare.net The use of silver carbonate or silver oxide is common. wikipedia.orgnih.gov The neighboring group participation of the acetyl group at C-2 typically ensures the formation of the 1,2-trans-glycoside, which corresponds to the β-anomer. wikipedia.org

To improve yields and reaction conditions, various modifications to the Koenigs-Knorr reaction have been developed. The use of catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with silver(I) oxide has been shown to significantly accelerate the reaction. nih.gov Other promoters such as cadmium carbonate have also been employed. nih.gov

| Synthetic Step | Reagents and Conditions | Key Transformation |

| Peracetylation | D-galactose, Acetic Anhydride, ZnCl₂ or Pyridine | Formation of Penta-O-acetyl-β-D-galactopyranose |

| Glycosyl Halide Formation | Penta-O-acetyl-β-D-galactopyranose, HBr in Acetic Acid | Formation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide |

| Thiourea Reaction | Acetobromogalactose, Thiourea in Acetone | Formation of Isothiuronium Salt (β-anomer) |

| Thiolation | Isothiuronium Salt, 1-Octanethiol, Na₂SO₃ | Formation of peracetylated this compound |

| Deacetylation | Sodium Methoxide in Methanol (Zemplén conditions) | Removal of acetyl groups to yield the final product |

Development of Thioglycoside Analogues for Specialized Research Applications

The development of analogues of this compound is driven by the need for detergents with tailored properties for specific membrane proteins or experimental conditions. Modifications can be made to either the sugar headgroup or the hydrophobic alkyl tail.

Headgroup Modifications:

Varying the Sugar Moiety: While this article focuses on the galactopyranoside, the use of other sugars like glucose to form n-octyl-β-D-thioglucopyranoside (OTG) is very common. wikipedia.orgcaymanchem.comcube-biotech.com The choice of sugar can influence the detergent's interaction with the protein and its solubility characteristics.

Derivatization of Hydroxyl Groups: The hydroxyl groups of the galactose headgroup can be chemically modified. For instance, they can be selectively protected or functionalized to introduce reporter groups (e.g., fluorescent labels) or reactive handles for cross-linking studies. Permethylation is a common derivatization technique in glycomics to enhance ionization efficiency in mass spectrometry and to stabilize sialic acid and fucose moieties, although this is more relevant for analytical purposes than for its detergent properties.

Alkyl Tail Modifications:

Chain Length Variation: The length of the n-alkyl chain significantly impacts the detergent's properties, including its critical micelle concentration (CMC), hydrophobicity, and the size of the micelles formed. Analogues with shorter or longer alkyl chains (e.g., n-heptyl, n-nonyl, or n-decyl) can be synthesized by using the corresponding n-alkanethiol in the synthesis.

Branched or Unsaturated Chains: Introducing branching or unsaturation into the alkyl chain can alter the packing of the detergent molecules in a micelle and affect the detergent's interaction with the hydrophobic regions of membrane proteins.

The synthesis of these analogues generally follows the same synthetic principles as for this compound, with the appropriate modified starting material being introduced at the relevant step. The goal of developing these analogues is often to improve protein stability, enhance crystallization, or to create detergents that are better suited for specific biophysical techniques like NMR spectroscopy or small-angle X-ray scattering (SAXS). For example, the use of a detergent with a specific headgroup or tail can influence the solubilization and stabilization of proteins, as seen with the superior performance of octylthioglucoside in some applications. wikipedia.org

| Analogue Type | Modification | Purpose | Example Starting Material |

| Sugar Headgroup | Different Sugar | Altering protein-detergent interactions | D-Glucose, D-Mannose |

| Alkyl Tail | Varying Chain Length | Modifying CMC and micelle size | 1-Heptanethiol, 1-Nonanethiol |

| Alkyl Tail | Branched Chain | Altering micellar packing | Branched-chain alkanethiol |

| Headgroup | Labeled | Introducing reporter groups | Fluorescently tagged galactose derivative |

Considerations for Scalable Production in Research Settings

The scalability of the synthesis of this compound is a significant consideration for its use in research, where gram to kilogram quantities may be required. While the classical chemical synthesis is robust, certain aspects present challenges for large-scale production.

Cost of Reagents:

The use of silver salts as promoters in the Koenigs-Knorr reaction can be prohibitively expensive for large-scale synthesis. google.com This has led to the exploration of more cost-effective promoters, such as zinc oxide, or the use of catalytic amounts of highly efficient promoters like TMSOTf. nih.govgoogle.com

Reaction Conditions and Work-up:

The use of toxic reagents, such as mercury salts, is generally avoided in modern, scalable syntheses due to safety and environmental concerns. nih.gov

Chromatographic purification of intermediates and the final product can be a bottleneck in large-scale production. Developing reaction conditions that lead to high yields and purity, minimizing the need for extensive purification, is crucial. Crystallization is a preferred method for purification at scale.

Alternative Synthetic Strategies:

Phase-Transfer Catalysis (PTC): PTC offers a potentially more scalable and efficient method for the synthesis of thioglycosides. phasetransfer.comcore.ac.ukprinceton.edu This technique can enhance reaction rates, allow for the use of less expensive reagents, and simplify work-up procedures by facilitating the transfer of reactants between immiscible phases. phasetransfer.comprinceton.edu For instance, the synthesis of bisazolylalkanes has been successfully achieved using PTC in the absence of a solvent. researchgate.net

Enzymatic Synthesis: While not yet widely reported for this compound, enzymatic synthesis presents a promising green and highly selective alternative to chemical synthesis. The use of glycosidases or thioglycoligases could enable the direct coupling of galactose and 1-octanethiol under mild conditions, potentially reducing the number of synthetic steps and avoiding the use of protecting groups.

Process Optimization:

For any chosen synthetic route, optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst loading is essential for maximizing yield and throughput.

The development of a robust and reproducible process is critical for ensuring consistent product quality at scale.

Mechanistic Insights into N Octyl Beta D Thiogalactopyranoside Action in Biological Systems

Principles of Non-Denaturing Detergency in Membrane Protein Solubilization

N-Octyl-beta-D-thioglucopyranoside (OTG) is classified as a mild, non-ionic detergent, a characteristic that makes it highly valuable for the study of membrane proteins. wikipedia.orglevel.com.tw Unlike ionic detergents which possess charged head groups and tend to denature proteins by disrupting their tertiary and quaternary structures, non-ionic detergents like OTG have uncharged, polar head groups. level.com.twnovoprolabs.com This allows them to break the lipid-lipid and lipid-protein interactions that hold the membrane together, while leaving the protein-protein interactions largely intact. level.com.tw

The primary function of OTG in this context is to solubilize integral membrane proteins by replacing the native lipid bilayer with a detergent micelle shell. wikipedia.org This process preserves the protein's native conformation and, in most cases, its biological activity. wikipedia.orgresearchgate.net The mechanism involves the partitioning of OTG monomers from the aqueous solution into the cell membrane. As the concentration of the detergent within the membrane increases, the bilayer becomes destabilized and eventually breaks apart, forming mixed micelles composed of protein, detergent, and some residual lipids. wikipedia.org The hydrophobic octyl tails of the OTG molecules interact with the transmembrane domains of the protein, shielding them from the aqueous environment, while the hydrophilic thioglucopyranoside headgroups face outwards. This results in a soluble protein-detergent complex that can be purified and studied in an aqueous solution. wikipedia.orgresearchgate.net

The effectiveness of OTG as a non-denaturing detergent is also attributed to its relatively high critical micelle concentration (CMC), which facilitates its removal from the purified protein solution through dialysis. ugr.es This is a crucial step for subsequent functional and structural analyses, such as reconstitution into artificial lipid bilayers (liposomes). wikipedia.orgnih.gov

Molecular Interactions with Lipid Bilayers and Model Biological Membranes

The interaction of N-Octyl-beta-D-thioglucopyranoside with lipid bilayers is a stepwise process that is dependent on the detergent concentration. Below its critical micelle concentration, OTG monomers insert themselves into the lipid membrane. At concentrations above the CMC, the detergent can fully solubilize the membrane to form mixed micelles. nih.gov

Thermodynamics of Detergent-Membrane Partition Equilibrium

The transfer of OTG from an aqueous phase into a lipid bilayer is governed by thermodynamic principles. High-sensitivity titration calorimetry has been employed to investigate the partitioning of OTG into model membranes, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). hbku.edu.qanih.gov

The partitioning process can be described by a simple partition law, where the molar amount of detergent bound to the lipid is proportional to the detergent concentration in the bulk solution. nih.gov The partition coefficient (K) for OTG into POPC bilayers is approximately 240 M⁻¹, indicating it is more hydrophobic than its oxygen-containing counterpart, octyl-beta-D-glucopyranoside (OG), which has a partition coefficient of about 120 M⁻¹. hbku.edu.qanih.govnih.gov

The enthalpy of this partitioning is notably dependent on the concentration of the detergent already within the membrane. hbku.edu.qanih.gov At low concentrations of OTG in the membrane, the partitioning process is exothermic. As the mole fraction of the detergent in the membrane increases, the process becomes endothermic. hbku.edu.qanih.gov The partition constant is largely independent of temperature and the presence of cholesterol in the membrane. nih.govnih.gov However, the partition enthalpy is sensitive to both temperature and cholesterol content. nih.govnih.gov

Thermodynamic Parameters of OTG and OG Partitioning into POPC Bilayers

| Parameter | N-Octyl-beta-D-thioglucopyranoside (OTG) | N-Octyl-beta-D-glucopyranoside (OG) |

|---|---|---|

| Partition Coefficient (K) | 240 M⁻¹ nih.gov | 120 ± 10 M⁻¹ nih.gov |

| Partition Enthalpy (ΔHD) | Dependent on membrane concentration hbku.edu.qanih.gov | 1.3 ± 0.15 kcal/mol nih.gov |

| Free Energy of Binding (ΔGD) | Not explicitly stated, but related to K | -5.2 kcal/mol nih.gov |

| Molar Heat Capacity of Transfer (ΔCp) | -98 cal/(mol·K) nih.govnih.gov | -75 cal/(K·mol) nih.gov |

Influence on Lipid Bilayer Structural Integrity and Conformation

Studies on the analogue compound, octyl-beta-D-glucopyranoside (OG), using techniques like solid-state 2H-NMR, have provided insights into how these detergents affect the structure of the lipid bilayer. nih.gov The addition of OG to a POPC bilayer has minimal effect on the headgroup region of the lipids, even at concentrations approaching those that cause disruption of the bilayer. nih.gov In contrast, the presence of the detergent significantly increases the fluctuations of the fatty acyl chains located in the interior of the bilayer. nih.gov This suggests that the lipid headgroup region is the most stable part of the membrane, remaining largely intact until the disorder in the acyl chains reaches a critical point, leading to solubilization. nih.gov This targeted disruption of the hydrophobic core is a key aspect of the non-denaturing action of this class of detergents. nih.gov

Self-Aggregation and Micellization Dynamics in Aqueous Media

In aqueous solutions, OTG molecules exist as monomers at low concentrations. As the concentration increases to a certain threshold, the critical micelle concentration (CMC), the molecules spontaneously self-assemble into non-covalent aggregates known as micelles. wikipedia.org This aggregation is driven by the hydrophobic effect, where the hydrophobic octyl tails are sequestered from the water, forming the core of the micelle, while the hydrophilic sugar headgroups form the outer surface, interacting with the surrounding water. nih.gov

The Critical Micelle Concentration (CMC) is a fundamental property of any detergent and is a critical parameter in experimental design, particularly for the solubilization and purification of membrane proteins. wikipedia.org The solubilization of the lipid bilayer generally occurs at detergent concentrations at or above the CMC. wikipedia.org The CMC of OTG is reported to be in the range of 7.3 to 9 mM. wikipedia.orgnih.govhbku.edu.qacaymanchem.com

Knowing the CMC is essential for several reasons:

Solubilization: Effective solubilization requires the detergent concentration to be above the CMC to ensure a sufficient population of micelles to encapsulate the membrane proteins. wikipedia.org

Purification: During purification steps, it is important to keep the detergent concentration above the CMC to maintain the solubility of the protein-detergent complex.

Detergent Removal: The relatively high CMC of OTG allows for its efficient removal by dialysis. caymanchem.com When the detergent concentration in the dialysis buffer is below the CMC, the micelles in the sample disaggregate into monomers, which can then pass through the dialysis membrane.

Critical Micelle Concentration (CMC) of Related Detergents

| Detergent | CMC (mM) |

|---|---|

| N-Octyl-beta-D-thioglucopyranoside (OTG) | 7.3 - 9 wikipedia.orgnih.govhbku.edu.qacaymanchem.com |

| N-Octyl-beta-D-glucopyranoside (OG) | ~20-25 mdpi.cominterchim.fr |

| N-Dodecyl-beta-D-maltopyranoside (DDM) | ~0.17 |

| Sodium Dodecyl Sulfate (SDS) | ~8 |

The geometry and size of detergent micelles are influenced by a variety of factors, including the molecular structure of the detergent, temperature, and the composition of the aqueous medium. For OTG, static and dynamic light scattering experiments have been used to study its aggregation behavior. nih.gov

Co-solvents: The addition of a co-solvent like ethylene (B1197577) glycol has been shown to increase the CMC of OTG and decrease the mean aggregation number of the micelles. nih.govnih.gov This is attributed to a reduction in the cohesive energy of the solvent, which increases the solubility of the surfactant monomers. nih.gov The presence of ethylene glycol also leads to less compact micelles. nih.gov

Temperature: For some sugar-based surfactants, an increase in temperature can favor the formation of aggregates. researchgate.net

Micelle Shape: While often depicted as spherical, molecular dynamics simulations of the closely related OG suggest that the micelles are more likely to have a non-spherical, prolate ellipsoid shape. nih.gov The micelle surface is rough and can be partially elongated. nih.gov

Mechanisms of Integral Membrane Protein Solubilization and Stabilization

The primary function of detergents like N-Octyl-beta-D-thiogalactopyranoside in biochemistry is to extract integral membrane proteins from the lipid bilayer of cellular membranes. This process, known as solubilization, involves the disruption of the native lipid environment and the formation of detergent-protein complexes. The mechanism is governed by the amphipathic nature of the detergent molecule.

Above a specific concentration known as the critical micelle concentration (CMC), detergent monomers aggregate to form micelles. For the analogous compound OTG, the CMC is approximately 9 mM. wikipedia.orgnih.gov When introduced to a membrane, detergent monomers partition into the lipid bilayer. As the concentration increases, the bilayer becomes saturated, leading to the formation of mixed micelles containing lipids, protein, and detergent, effectively solubilizing the protein. wikipedia.org For instance, OTG has been used at concentrations of 25-35 mM to effectively solubilize membrane proteins from Escherichia coli. nih.gov

Preservation of Native Protein Conformation and Functional Activity

A critical requirement for a detergent in biochemical and structural studies is its ability to solubilize a membrane protein without causing denaturation, thereby preserving its native three-dimensional structure and biological function. wikipedia.org Non-ionic detergents are considered "mild" and are generally favored for their ability to maintain protein integrity.

Studies using n-Octyl-beta-D-thioglucopyranoside (OTG) have shown that it can gently solubilize membrane proteins, largely preserving their physiological function. wikipedia.orgnih.gov No significant protein inactivation or denaturation was reported following solubilization with OTG. wikipedia.orgnih.gov This property is crucial for subsequent applications such as crystallography or functional reconstitution into artificial lipid bilayers (liposomes). wikipedia.org

Key research findings for the analogous detergent, OTG, demonstrate its efficacy in preserving protein function:

Bacteriorhodopsin: OTG was found to be superior to its oxygen-linked analog, n-Octyl-β-D-glucopyranoside, in the solubilization and stabilization of the light-driven proton pump bacteriorhodopsin against thermal and light-induced denaturation. wikipedia.org

Melibiose (B213186) Carrier: The melibiose carrier protein was successfully reconstituted into liposomes after solubilization with OTG, demonstrating that the carrier remained functional. The concentration range for successful reconstitution was notably wider for OTG (45-70 mM) compared to its oxygen analog (43-46 mM), suggesting more reproducible results. nih.gov

While direct evidence for this compound is not available, its structural similarity to OTG suggests it would also act as a mild, non-denaturing detergent suitable for the functional and structural analysis of membrane proteins.

Interaction with Hydrophobic and Hydrophilic Protein Domains

The solubilization process relies on specific interactions between the detergent and the different domains of the membrane protein. The detergent molecule effectively replaces the native lipid environment.

Interaction with Hydrophobic Domains: The n-octyl tail of the detergent is hydrophobic and interacts favorably with the nonpolar, transmembrane domains of the integral membrane protein. wikipedia.org This interaction shields the protein's hydrophobic surfaces from the aqueous solvent, preventing aggregation and precipitation.

Interaction with Hydrophilic Domains: The hydrophilic beta-D-thiogalactose headgroup is water-soluble and orients towards the aqueous phase. It also interacts with the hydrophilic, extramembranous loops and domains of the protein, ensuring the solubility of the entire protein-detergent complex.

Research into the thermodynamic properties of OTG partitioning into lipid membranes shows a complex interaction. The process can be exothermic at low detergent concentrations and becomes endothermic as more detergent is incorporated into the membrane. nih.gov Furthermore, studies using OTG to disrupt endotoxin-protein complexes have shown that it can break both hydrophobic and electrostatic interactions, indicating a versatile mode of action that may involve more than simple hydrophobic shielding.

| Property | Value | Significance |

|---|---|---|

| Critical Micelle Concentration (CMC) | ~9 mM wikipedia.orgnih.gov | The concentration above which detergent micelles form, essential for membrane solubilization. |

| Aggregation Number | Not widely reported | The number of monomers in a typical micelle. |

| Molecular Weight | 308.4 g/mol scbt.com | Influences diffusion and dialysis rates for detergent removal. |

| Solubilization Concentration (E. coli membranes) | 25-35 mM nih.gov | Effective concentration range for practical applications. |

Enzymatic Stability and Resistance to Degradation: Implications for Biochemical Assays

A significant advantage of thioglycoside-based detergents over their O-glycoside counterparts is their enhanced chemical stability, particularly their resistance to enzymatic hydrolysis.

The oxygen-linked analog of the subject compound, n-Octyl-β-D-galactopyranoside, can be hydrolyzed by the enzyme β-galactosidase. nih.gov Similarly, n-Octyl-β-D-glucopyranoside is susceptible to degradation by β-glucosidases. wikipedia.org This enzymatic instability can be problematic in biochemical assays where such enzymes may be present, either endogenously in cell lysates or as components of the experimental system. Detergent degradation would lead to a loss of solubilizing power and the release of the membrane protein from its protective micelle, likely causing aggregation and loss of function.

The presence of a thioether bond (C-S-C) in place of an ether bond (C-O-C) renders the glycosidic linkage in this compound resistant to hydrolysis by β-galactosidases. This stability is a key feature of its well-studied analog, OTG, which is resistant to β-glucosidases. wikipedia.orgcaymanchem.com This resistance ensures the integrity of the detergent throughout the course of long experiments, providing a stable and consistent environment for the solubilized protein. This makes this compound, by extension, an ideal detergent for studying systems involving β-galactosidase activity or for use in crude cell extracts where a variety of hydrolases may be present.

| Compound | Glycosidic Linkage | Susceptible Enzyme | Stability Profile |

|---|---|---|---|

| This compound | β-thiogalactosidic (S-linked) | Resistant to β-Galactosidase | High (inferred) |

| n-Octyl-β-D-galactopyranoside | β-galactosidic (O-linked) | β-Galactosidase nih.gov | Low |

| n-Octyl-β-D-thioglucopyranoside (OTG) | β-thioglucosidic (S-linked) | Resistant to β-Glucosidase wikipedia.org | High |

| n-Octyl-β-D-glucopyranoside (OG) | β-glucosidic (O-linked) | β-Glucosidase wikipedia.org | Low |

Biophysical and Biochemical Characterization of N Octyl Beta D Thiogalactopyranoside Systems

Spectroscopic Methodologies for Comprehensive Characterization

Spectroscopic techniques are fundamental to understanding the physicochemical properties of N-Octyl-beta-D-thiogalactopyranoside, from its self-assembly into micelles to its interaction with biological macromolecules.

Light Scattering Techniques for Micellar Properties and Aggregation Numbers

Light scattering is a primary method for determining the macroscopic properties of detergent micelles in solution. While specific quantitative data for this compound is not extensively published, the methodologies are well-established through the study of analogous compounds like N-Octyl-beta-D-thioglucopyranoside (OTG).

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of micelles. This allows for the determination of the hydrodynamic radius (R_h), which is the effective radius of the hydrated micelle.

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of concentration. This technique is used to determine the weight-averaged molecular weight of the micelles. From the micellar molecular weight and the molecular weight of a single detergent molecule (a monomer), the aggregation number (N_agg)—the average number of monomers per micelle—can be calculated.

For the closely related detergent N-Octyl-beta-D-thioglucopyranoside (OTG), light scattering studies have provided detailed insights into its micellar properties. nih.govnih.gov For instance, static light scattering has been used to determine its mean aggregation number, while DLS has been used to find the mean hydrodynamic radius of its micelles. nih.gov The data show that for OTG, an increase in surfactant concentration can induce a growth in micellar size, suggesting a transition from spherical to rod-like micelles. nih.gov

Table 1: Illustrative Micellar Properties of the Analogous Detergent N-Octyl-beta-D-thioglucopyranoside (OTG) Determined by Light Scattering and Other Methods Note: This data is for the gluco- isomer and is presented to illustrate the parameters obtained via these techniques.

| Parameter | Value | Method |

|---|---|---|

| Critical Micelle Concentration (CMC) | ~9 mM | Surface Tension, Fluorescence caymanchem.comnih.gov |

| Aggregation Number (N_agg) | ~189 | Not Specified anatrace.com |

High-Sensitivity Calorimetry for Thermodynamic Parameters of Interaction

High-sensitivity calorimetry, particularly Isothermal Titration Calorimetry (ITC), is the gold standard for directly measuring the thermodynamic parameters of molecular interactions and micellization processes. nih.govharvard.edu The technique measures the heat released or absorbed during a binding event or upon self-assembly. malvernpanalytical.com

In a typical ITC experiment to study micellization, a concentrated detergent solution is titrated into a buffer solution. The resulting heat changes are measured to determine the critical micelle concentration (CMC) and the enthalpy of micellization (ΔH_mic). From these values, the standard Gibbs free energy (ΔG_mic) and entropy (ΔS_mic) of micellization can be calculated, providing a complete thermodynamic profile of the self-assembly process. mdpi.comdntb.gov.ua

While specific ITC studies on this compound are not widely available, analyses of its glucoside analog (OTG) demonstrate the power of this method. For OTG, thermodynamic functions including the standard Gibbs free energy, enthalpy, and entropy of micellization have been determined, revealing the driving forces behind its aggregation. mdpi.comdntb.gov.ua Such studies show that the tendency of OTG molecules to form aggregates increases with temperature. mdpi.com

Table 2: Illustrative Thermodynamic Parameters of Micellization for the Analogous Detergent N-Octyl-beta-D-thioglucopyranoside (OTG) Note: This data is for the gluco- isomer and is presented to illustrate the parameters obtained via calorimetry.

| Thermodynamic Parameter | Description |

|---|---|

| ΔG_mic (Gibbs Free Energy) | Indicates the spontaneity of the micellization process (a negative value signifies a spontaneous process). |

| ΔH_mic (Enthalpy) | Represents the heat change associated with micelle formation; can be endothermic or exothermic. |

| ΔS_mic (Entropy) | Reflects the change in disorder of the system upon micellization, often driven by the hydrophobic effect. |

Electron Paramagnetic Resonance (EPR) for Investigating Protein-Lipid Interactions

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating the dynamic environment surrounding membrane proteins solubilized in detergent micelles. The method typically involves using site-directed spin labeling (SDSL), where a stable nitroxide spin-label is introduced at a specific site on the protein or on a lipid/detergent molecule.

EPR spectra are highly sensitive to the rotational mobility of the spin label. When a spin-labeled membrane protein is incorporated into this compound micelles, the EPR spectrum can distinguish between different populations of detergent molecules. Detergent molecules in the bulk solution exhibit high mobility, resulting in a sharp EPR spectrum. In contrast, detergent molecules that are in direct contact with the protein surface (the "boundary" or "shell" lipids) are motionally restricted, giving rise to a broader spectral component.

By analyzing the composite spectrum, one can determine the stoichiometry of the protein-detergent interaction and characterize the dynamics at the protein-lipid interface. While EPR is a widely applied technique for such systems, specific published studies utilizing this compound are limited.

Infrared Spectroscopy for Conformational and Orientational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules. For a detergent like this compound, Fourier-transform infrared (FTIR) spectroscopy can provide valuable information about the conformation of both its hydrophilic galactose headgroup and its hydrophobic octyl tail.

Specific vibrational bands in the IR spectrum correspond to particular chemical bonds and functional groups. For instance:

O-H stretching bands provide information about hydrogen bonding involving the hydroxyl groups of the galactose ring.

C-H stretching bands of the octyl chain can indicate the degree of conformational order (trans/gauche isomerization) of the hydrocarbon tail.

C-O and C-S stretching vibrations are sensitive to the conformation of the pyranoside ring and the glycosidic linkage.

Changes in the position and shape of these bands upon micellization or interaction with a protein can be interpreted to reflect changes in the local environment, hydration, hydrogen bonding, and conformational state of the detergent molecules. While reference spectra for related compounds exist chemicalbook.com, detailed conformational analyses of this compound using IR spectroscopy are not extensively documented in the literature.

Chromatographic and Electrophoretic Techniques for System Analysis

The purity of a detergent is paramount for obtaining reproducible results in biochemical and biophysical experiments, as contaminants can interfere with protein function or system stability.

Assessment of Detergent Purity and Detection of Associated Impurities

The quality of this compound is critical for its use in sensitive applications like protein purification, functional assays, and crystallization. Commercial preparations are often designated as "Electrophoresis Grade" or "Ultrapure," indicating a high level of purity. thermofisher.combiomol.comfishersci.co.uk

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of the detergent. biomol.comanatrace.comsigmaaldrich.com It is used to quantify the desired β-anomer and to detect and quantify key impurities that may arise during synthesis, such as:

The α-anomer: An isomer that differs in the stereochemistry of the thioglycosidic bond. High-purity grades often specify an α-anomer content of less than 2% or even less than 0.1%. anatrace.comanatrace.com

Residual reactants: Such as n-octanethiol, which is a starting material in the synthesis. biomol.com

Degradation products: Although the thioether linkage is resistant to β-glucosidases, other forms of degradation are possible under harsh conditions. wikipedia.org

Electrophoretic Techniques: The use of high-purity, "Electrophoresis Grade" detergent is crucial when analyzing membrane proteins with techniques like SDS-PAGE. Ionic impurities or other contaminants in a lower-grade detergent could alter protein mobility and lead to artifacts.

Furthermore, chromatographic methods are not only used for analysis but also for purification. For example, washes containing the related detergent OTG have been successfully integrated into protein chromatography steps to disrupt endotoxin-protein interactions and reduce endotoxin (B1171834) levels in the final protein product. nih.gov This highlights the utility of pure non-ionic detergents in downstream biopharmaceutical processing.

Analysis of Protein-Detergent Complexes and Their Stability

This section would typically involve studies using techniques such as size-exclusion chromatography, analytical ultracentrifugation, and light scattering to determine the size and stoichiometry of complexes formed between the detergent and various membrane proteins. The stability of these complexes would be assessed under different conditions (e.g., temperature, pH) by monitoring the protein's structural integrity and functional activity over time. For instance, studies on the detergent n-Octyl-beta-D-thioglucopyranoside have shown it is effective in solubilizing and stabilizing membrane proteins for structural studies like X-ray crystallography and electron microscopy. nih.govnih.govwikipedia.org

Effects of Environmental Factors on Detergent Behavior in Research Media

Influence of Electrolyte Concentration on Micellization Characteristics

This subsection would detail how the presence and concentration of salts (electrolytes) in a solution affect the properties of this compound. For non-ionic detergents, increasing electrolyte concentration typically has a minor effect on the CMC and micelle size compared to ionic detergents. Experiments would measure the CMC and aggregation number at various salt concentrations to quantify this influence.

Temperature Dependence of this compound-Membrane Interactions

Here, the focus would be on how temperature changes alter the way the detergent interacts with lipid bilayers, which is fundamental to its function in solubilizing membrane proteins. Techniques like isothermal titration calorimetry (ITC) would be used to measure the thermodynamics of the detergent partitioning into model membranes at different temperatures. This reveals whether the process is enthalpy- or entropy-driven and provides insight into the forces governing membrane solubilization. Studies on the thioglucoside version have explored these thermodynamic properties, showing a strong temperature dependence on the partition enthalpy. nih.gov

Without specific research data for this compound, it is not possible to provide the detailed findings, data tables, and analysis required for the requested article.

Emerging Research Frontiers and Future Directions for N Octyl Beta D Thiogalactopyranoside

Exploration in Solubilizing Recalcitrant Membrane Proteins for Structural Elucidation

The primary challenge in the structural biology of membrane proteins is their extraction from the native lipid bilayer in a stable and functionally active state. Many membrane proteins, particularly complex multi-subunit assemblies or those with unique structural features, are considered "recalcitrant" as they are resistant to solubilization by common detergents or are denatured in the process.

Research continues to demonstrate the efficacy of thioglycoside detergents like OCTGP in overcoming these challenges. Its utility stems from its ability to gently disrupt lipid bilayers and form mixed micelles with membrane proteins, effectively shielding their hydrophobic domains from the aqueous environment without inducing denaturation. wikipedia.org This preserves the protein's native conformation, which is a prerequisite for meaningful structural analysis and crystallization. Studies have shown that detergents like OTG are effective in solubilizing membrane proteins from sources such as Escherichia coli and can be superior to their O-glycoside counterparts in stabilizing proteins against thermal and light-induced denaturation, as seen with Bacteriorhodopsin. wikipedia.orgnih.gov The successful two-dimensional crystallization of various membrane proteins, including FhuA and Photosystem I, has been achieved using n-octyl-beta-D-thioglucopyranoside, highlighting its role in producing large, well-ordered arrays suitable for electron crystallography.

The ongoing exploration in this area focuses on systematically screening OCTGP against a wider range of challenging targets, such as G protein-coupled receptors (GPCRs) and ion channels, which are of immense pharmacological importance. The goal is to establish optimal solubilization conditions that maintain not only structural integrity but also the functional dynamics of these complex proteins, thereby paving the way for high-resolution structural determination by cryo-electron microscopy (cryo-EM) and X-ray crystallography.

Development of Synergistic Applications with Hybrid Detergent Systems

While OCTGP is effective on its own, researchers are increasingly exploring its use in combination with other amphiphilic molecules to create "hybrid detergent systems." The rationale behind this approach is that a mixture of detergents can offer synergistic benefits, achieving a level of solubilization and stabilization that is superior to any single detergent.

These systems can involve blending OCTGP with other conventional detergents, novel amphiphiles like sterol-based detergents, or even lipids to form mixed micelles that more closely mimic the native membrane environment. For example, studies have investigated the use of n-octyl-beta-D-thioglucopyranoside in combination with other detergents to improve the size and quality of reconstituted membrane structures for crystallization trials. Another approach involves using co-solvents, such as ethylene (B1197577) glycol, which can alter the micellization properties of the detergent and its interaction with proteins. researchgate.net Research has shown that the addition of ethylene glycol affects the critical micelle concentration (cmc) and adsorption behavior of OTG, allowing for fine-tuning of the solubilization environment. researchgate.net

Future work in this domain will focus on the rational design of these hybrid systems. By combining detergents with different properties—such as varying alkyl chain lengths, head group charges, or architectures—researchers can create customized environments tailored to the specific requirements of a target protein. This strategy is proving essential for stabilizing delicate protein-protein or protein-lipid interactions that are often lost during extraction with a single detergent.

Advancements in Analytical Methodologies for Detergent-Protein Complex Characterization

The formation of a stable protein-detergent complex (PDC) is only the first step; its thorough characterization is equally crucial. Significant advancements in analytical techniques are being applied to understand the size, shape, composition, and stability of PDCs formed with OCTGP.

Techniques such as size-exclusion chromatography (SEC), dynamic light scattering (DLS), and analytical ultracentrifugation (AUC) are used to determine the hydrodynamic radius and molecular weight of the PDC, providing insights into its oligomeric state and the amount of bound detergent. nih.gov Molecular dynamics (MD) simulations are also being employed to model the structure and behavior of detergent micelles and their interactions with proteins at an atomic level. nih.gov For instance, MD simulations of the related detergent n-octyl-beta-D-glucopyranoside (OG) have provided detailed characterization of micelle shape, suggesting a prolate ellipsoid form, and have detailed how the hydrophilic headgroups orient themselves to hydrate (B1144303) the micelle surface. nih.gov

Spectroscopic methods are also vital. Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy can assess the secondary structure of the protein within the detergent micelle to ensure it has not been denatured. For a more detailed analysis, native mass spectrometry is an emerging tool that allows for the study of intact PDCs in the gas phase, providing precise information on stoichiometry and the binding of individual lipids or co-factors. These advanced analytical workflows are essential for quality control and for correlating the biochemical properties of the PDC with its structural and functional characteristics.

Table 1: Analytical Techniques for Characterizing N-Octyl-beta-D-thiogalactopyranoside-Protein Complexes

| Technique | Information Provided | Research Application Example |

| Size-Exclusion Chromatography (SEC) | Estimation of hydrodynamic radius and oligomeric state of the protein-detergent complex. | Separating monodisperse protein-detergent complexes from aggregates before crystallization. |

| Dynamic Light Scattering (DLS) | Measurement of the size distribution and polydispersity of micelles and protein-detergent complexes. | Assessing the homogeneity of a sample after solubilization. |

| Analytical Ultracentrifugation (AUC) | Determination of sedimentation velocity and equilibrium to calculate molecular weight and shape of the complex. | Accurately determining the number of detergent molecules bound to a protein. nih.gov |

| Native Mass Spectrometry | Precise mass determination of the intact protein-detergent complex, revealing stoichiometry. | Identifying specific lipids or co-factors that remain bound to the protein after solubilization. |

| Circular Dichroism (CD) Spectroscopy | Assessment of the protein's secondary structure (alpha-helix, beta-sheet content). | Confirming that the protein retains its native fold within the detergent micelle. |

| Molecular Dynamics (MD) Simulations | Atomic-level insight into micelle structure and protein-detergent interactions. | Predicting the stability of a membrane protein in a specific detergent environment. nih.gov |

Rational Design and Development of Novel this compound Derivatives

The success of OCTGP has spurred interest in the rational design of novel derivatives with enhanced or specialized properties. Structure-based design strategies are being employed to create new detergents tailored for specific challenging applications, such as the crystallization of highly dynamic membrane proteins or use in lipidic cubic phase (LCP) trials. nih.gov

Modifications could involve several approaches:

Altering the Alkyl Chain: Varying the length and branching of the hydrophobic tail can modulate the detergent's hydrophobicity and the size of the micelle it forms. This can be crucial for matching the hydrophobic thickness of the target protein, a key factor in maintaining stability.

Modifying the Headgroup: The galactose headgroup can be chemically altered to change its size, charge, or hydrogen-bonding capacity. This can influence inter-micellar interactions and the detergent's behavior in different buffer conditions.

Creating Dendritic or Facial Amphiphiles: Moving beyond the simple head-and-tail structure, novel architectures can be designed to create detergents that are more effective at shielding hydrophobic surfaces or that form different types of aggregates, such as nanodiscs.

The design of new thioglycosides and other related compounds often uses the existing knowledge of protein-ligand interactions to create molecules with higher efficacy for specific targets. nih.govresearchgate.net The development of such next-generation detergents based on the stable and effective OCTGP scaffold is a key frontier for enabling the study of ever-more-complex biological systems.

Optimization for High-Throughput Screening in Membrane Protein-Targeted Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against a biological target. For membrane protein targets, HTS assays are particularly challenging because the protein must be in a soluble, stable, and functionally active form.

OCTGP is well-suited for this application due to its mild, non-denaturing properties and high critical micelle concentration (CMC), which facilitates its removal. wikipedia.orgnih.gov Its role is to provide a consistent and stable preparation of the target protein that can be used in automated screening platforms. Researchers are focused on optimizing protocols that use OCTGP to prepare membrane proteins for various HTS formats, including fluorescence-based assays, surface plasmon resonance (SPR), and cell-free expression systems. Furthermore, the ability of thioglycoside detergents to reduce endotoxin (B1171834) levels in protein preparations is a significant advantage, as endotoxins can interfere with functional assays, particularly those involving immune cells.

The future in this area involves integrating OCTGP into fully automated platforms where protein expression, purification, and screening are performed in a continuous workflow. This requires detergents that are robust, reproducible, and compatible with a wide range of downstream analytical techniques, a role for which OCTGP is a strong candidate.

Role in Synthetic Biology and Nanomaterial Production for Biological Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems. researchgate.net A common application is the engineering of microorganisms to produce novel proteins, enzymes, or biopolymers. Once these biomolecules are produced within the cell, they must be extracted and purified, particularly if they are membrane-associated.

This is where OCTGP plays a critical enabling role. As a highly effective and gentle solubilizing agent, it is an ideal tool for extracting these engineered proteins from the host cell's membranes without destroying their unique, designed functions. wikipedia.orgcaymanchem.com For example, synthetic biology might be used to create an engineered protein that self-assembles into a nanomaterial or acts as a template for the synthesis of inorganic nanoparticles. researchgate.net The first step in harvesting these products is often cell lysis and solubilization of the protein components, a process facilitated by detergents like OCTGP.

Future applications will see OCTGP used in the purification pipelines of a wide array of bio-based materials, from protein-based nanofibers to enzyme-loaded nanoreactors. researchgate.net As synthetic biology creates increasingly complex and sensitive protein assemblies, the need for mild and stabilizing detergents will become even more pronounced, positioning OCTGP as a key reagent in the translation of synthetic biology designs into tangible biotechnological applications.

Q & A

Q. What are the optimal storage conditions for N-Octyl-beta-D-thiogalactopyranoside to ensure long-term stability?

this compound should be stored at -20°C in a tightly sealed container to prevent moisture absorption, as its water content (up to 2% by Karl Fischer titration) can affect stability. Desiccation is critical to avoid hydrolysis, particularly in humid environments .

Q. What methodological approaches are recommended for determining the critical micelle concentration (CMC) of this compound?

The CMC can be measured using:

- Surface tension analysis : Monitor changes in surface tension via a tensiometer as detergent concentration increases.

- Fluorescence spectroscopy : Use pyrene as a probe to detect shifts in fluorescence emission spectra at the CMC threshold. Validate results with dynamic light scattering (DLS) to confirm micelle formation .

Q. How can researchers assess the purity and quality of commercial this compound batches?

Key quality control steps include:

- Gas chromatography (GC) : Verify ≥98% purity (as per analytical grade specifications).

- Specific rotation measurement : Ensure optical activity falls within [-31° to -35°] (in methanol, c = 1), confirming stereochemical integrity.

- Karl Fischer titration : Quantify residual water content (<2%) to prevent hydrolysis during storage .

Advanced Research Questions

Q. What experimental strategies mitigate detergent-induced interference in structural studies of membrane proteins solubilized with this compound?

- Buffer exchange : Use size-exclusion chromatography or dialysis to replace the detergent with compatible alternatives (e.g., lauryl maltose neopentyl glycol) before crystallization or cryo-EM.

- Additive screening : Incorporate small amphiphiles (e.g., heptane-1,2,3-triol) to stabilize protein-detergent complexes without disrupting micelle integrity .

Q. How can researchers resolve discrepancies in structural data of membrane proteins solubilized with this compound across analytical techniques?

- Multi-technique validation : Compare cryo-EM density maps with X-ray crystallographic data to identify detergent-induced artifacts.

- Buffer optimization : Adjust pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to minimize detergent-protein interactions that distort structural features .

Q. What strategies minimize interference from this compound during mass spectrometric analysis of purified proteins?

- Detergent removal kits : Use spin columns with hydrophobic resins to absorb detergents prior to LC-MS/MS.

- Alternative ionization sources : Employ matrix-assisted laser desorption/ionization (MALDI) instead of electrospray ionization (ESI) to reduce detergent adduct formation .

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the detergent at 25°C, 37°C, and 4°C across pH 5.0–9.0 for 1–4 weeks.

- HPLC monitoring : Quantify degradation products (e.g., free thiogalactose) using reverse-phase chromatography with UV detection at 214 nm .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use a fume hood when weighing powdered detergent to prevent inhalation.

- Spill management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers address contradictions in reported cytotoxicity thresholds for this compound in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.